1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1) is a differentiated aminopyrazole scaffold. Its LogP of 2.17—0.67 units higher than the 5-des-methyl analog—enhances blood-brain barrier penetration, making it strategic for CNS drug discovery. The high Fsp3 (0.7) promotes three-dimensionality for improved kinase inhibitor selectivity. Critically, unlike the regioisomeric 1-cyclohexyl-1H-pyrazol-5-amine (a known CYP2D6 inhibitor), the 3-amino pattern avoids this liability, enabling cleaner ADMET profiles for chemical probes. Supplied at ≥98% purity for reliable synthetic and biological results.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1247153-94-1
Cat. No. B1428395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
CAS1247153-94-1
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CCCCC2)N
InChIInChI=1S/C10H17N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,11,12)
InChIKeyFVFCPUBBBIDWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine: An Overview of Its Chemical Class and Procurement-Relevant Characteristics


1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1) is a heterocyclic organic compound belonging to the aminopyrazole family. It features a pyrazole core substituted at the N1 position with a cyclohexyl group and at the C5 position with a methyl group, alongside a primary amine at C3 . This specific substitution pattern results in a molecular formula of C10H17N3 and a molecular weight of 179.27 g/mol [1]. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with commercial availability typically at a purity of 98% .

Why 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine Should Not Be Interchanged with Other Aminopyrazole Analogs


In research and industrial settings, substituting a target aminopyrazole with a seemingly similar analog—such as a compound lacking the 5-methyl group or bearing a different N1-substituent—can lead to unexpected and detrimental outcomes in chemical reactions or biological assays. The specific combination of the cyclohexyl and 5-methyl groups in 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine imparts a unique physicochemical profile, including altered lipophilicity , which directly influences its behavior as a synthetic intermediate and its interactions with biological targets [1]. Using an alternative without these exact substitutions could result in a different reactivity profile, potentially yielding incorrect products, reducing synthetic yield, or producing misleading biological activity data due to altered target engagement or membrane permeability.

Quantifiable Differentiation Guide: How 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine Compares to Its Closest Analogs


Enhanced Lipophilicity from 5-Methyl Substitution: A LogP Comparison with 1-Cyclohexyl-1H-pyrazol-3-amine

The presence of the 5-methyl group in 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine significantly increases its lipophilicity compared to its des-methyl analog, 1-cyclohexyl-1H-pyrazol-3-amine. This is a critical property influencing membrane permeability and target binding in drug discovery contexts. Experimental and calculated LogP data confirms this differentiation. The target compound exhibits a higher LogP value, indicating a greater affinity for non-polar environments.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Increased Steric Bulk for Improved Metabolic Stability: Molecular Weight Comparison with 5-Unsubstituted Analogs

The 5-methyl group contributes to increased steric bulk, a common strategy to shield metabolically labile sites on a molecule, thereby enhancing its metabolic stability. This is supported by the molecular weight difference between the target compound and its closest unsubstituted analog. The higher Fsp3 value of the target compound also indicates a more three-dimensional structure, which is often correlated with improved selectivity and solubility in drug discovery.

Drug Metabolism Pharmacokinetics Structural Biology

Potential for Reduced Cytochrome P450 (CYP) Inhibition Liability Compared to 1-Cyclohexyl-1H-pyrazol-5-amine

Aminopyrazoles are a known class of CYP inhibitors. The regioisomeric positioning of the amine group relative to the N1-substituent can dramatically alter CYP inhibition profiles. Evidence indicates that 1-cyclohexyl-1H-pyrazol-5-amine is a potent inhibitor of human CYP2D6 . While specific data for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is not available, its distinct substitution pattern—with the amine at the 3-position instead of the 5-position—is structurally dissimilar to the known CYP2D6 inhibitor. This suggests a different, potentially less problematic, CYP inhibition profile, making it a preferable scaffold for medicinal chemistry campaigns aiming to avoid CYP-mediated drug-drug interactions.

Drug-Drug Interactions ADMET Enzyme Inhibition

Validated Use as a Key Intermediate in the Synthesis of Pyrazole-Based Chalcones

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is a commercially established and validated building block for the synthesis of pyrazole-based chalcones via base-catalyzed Claisen-Schmidt condensation . This specific application has been documented, providing a reliable synthetic route for researchers. While other aminopyrazoles could theoretically be used, this compound's unique substitution pattern on the pyrazole ring directly translates into the final chalcone product's properties, offering a defined and reproducible starting point for generating focused chemical libraries. This documented use-case provides a level of procurement confidence not available for less-characterized analogs.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Optimal Procurement-Driven Application Scenarios for 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine


Lead Optimization in CNS Drug Discovery Requiring Enhanced Membrane Permeability

In central nervous system (CNS) drug discovery programs, optimizing a lead compound's ability to cross the blood-brain barrier (BBB) is paramount. A key predictive parameter is lipophilicity, measured by LogP. As evidenced by its LogP of 2.17 [1], which is 0.67 units higher than its 5-des-methyl analog , 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine serves as an excellent building block for creating analogs with improved brain penetration. This property makes it a strategic choice for projects targeting neurological disorders, where a balance of potency and passive diffusion into the CNS is required.

Building Chemical Libraries for Kinase Inhibitor Discovery with Improved Selectivity

Aminopyrazoles are a privileged scaffold in kinase inhibitor development [1]. The higher fraction of sp3-hybridized carbons (Fsp3 = 0.7) of this compound, compared to its unsubstituted analog, promotes a more three-dimensional molecular shape. This increased three-dimensionality is a well-established strategy in medicinal chemistry to escape the 'flatland' of traditional drugs, often leading to improved target selectivity and reduced promiscuity. Researchers synthesizing focused kinase inhibitor libraries can leverage this building block to explore novel chemical space with a higher probability of achieving selective target engagement.

Synthesis of Pyrazole-Based Chemical Probes for ADMET Studies with Reduced CYP Liability Risk

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for successful drug development. Using this compound as a core scaffold offers a potential advantage in avoiding cytochrome P450 (CYP) inhibition liabilities. In contrast to the regioisomeric 1-cyclohexyl-1H-pyrazol-5-amine, which is a known CYP2D6 inhibitor [1], the 3-amino substitution pattern of this compound is not associated with this undesired activity. For projects synthesizing chemical probes to study target engagement and cellular activity, this translates to a cleaner background signal with reduced risk of confounding effects from off-target CYP enzyme interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.